(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has been conducted on the synthesis of heterocyclic compounds, including those involving piperidinyl and pyrimidinyl groups, which are critical for developing new chemical entities with potential biological activity. For instance, the study of photochemical substitution of 6-membered ring monoazaaromatic compounds by methanol highlights the chemical behavior of similar structures in neutral and acidified media, providing insights into reaction mechanisms that could be relevant for compounds with comparable frameworks (Castellano, Catteau, & Lablache-Combier, 1975).
Structural Exploration and Analysis
The investigation into the structural characteristics and synthesis of novel bioactive heterocycles, such as those involving piperidin-1-yl and morpholino groups, offers valuable information on the molecular architecture and potential pharmaceutical applications of similar compounds (Benaka Prasad et al., 2018). This research underlines the importance of structural elucidation in understanding the properties and potential uses of new chemical entities.
Molecular Interaction Studies
The exploration of molecular interactions, especially in the context of enzyme inhibition or receptor antagonism, is critical for drug discovery and development. The synthesis and evaluation of compounds for their ability to interact with biological targets are essential steps in identifying new therapeutic agents. Studies on compounds like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone and its analogs highlight the importance of molecular structure in determining biological activity and receptor affinity (Shim et al., 2002).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(27-9-7-16-4-1-2-5-17(16)11-27)18-6-3-8-26(12-18)19-10-20(24-14-23-19)28-15-22-13-25-28/h1-2,4-5,10,13-15,18H,3,6-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIYIJBMRVPNJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.